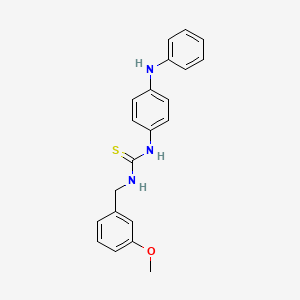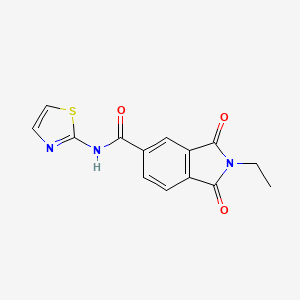![molecular formula C17H19N3O2 B4755178 N-{2-[(butylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B4755178.png)
N-{2-[(butylamino)carbonyl]phenyl}isonicotinamide
Übersicht
Beschreibung
N-{2-[(butylamino)carbonyl]phenyl}isonicotinamide, commonly known as BAN or BAY 41-2272, is a chemical compound with potential therapeutic applications in various fields of medicine. It was first synthesized in 1999 by the pharmaceutical company Bayer AG. BAN belongs to the class of compounds known as nitric oxide (NO) donors, which have been shown to have a variety of biological effects.
Wirkmechanismus
BAN works by releasing N-{2-[(butylamino)carbonyl]phenyl}isonicotinamide, which is a potent vasodilator and signaling molecule. N-{2-[(butylamino)carbonyl]phenyl}isonicotinamide activates the enzyme guanylate cyclase, which leads to the production of cyclic guanosine monophosphate (cGMP). cGMP then activates protein kinase G, which leads to a variety of downstream effects such as vasodilation, anti-inflammatory effects, and anti-tumor effects.
Biochemical and Physiological Effects
BAN has been shown to have a variety of biochemical and physiological effects. It has been shown to increase blood flow to the heart and other organs, which can be useful in the treatment of cardiovascular diseases. BAN has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, BAN has been shown to have anti-tumor effects by inducing apoptosis (programmed cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of BAN is that it is a potent N-{2-[(butylamino)carbonyl]phenyl}isonicotinamide donor, which makes it useful in a variety of experimental settings. Additionally, BAN can be synthesized relatively easily and yields high purity product. However, one limitation of BAN is that it can be unstable in certain conditions, which can affect its potency and efficacy.
Zukünftige Richtungen
There are several future directions for the study of BAN. One potential direction is the development of new formulations of BAN that are more stable and have improved pharmacokinetics. Additionally, BAN could be studied further for its potential applications in the treatment of cancer and inflammatory diseases. Finally, the mechanism of action of BAN could be further elucidated to better understand its downstream effects and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
BAN has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have vasodilatory effects, which make it useful in the treatment of cardiovascular diseases such as hypertension and angina. BAN has also been shown to have anti-inflammatory and anti-tumor properties, which make it a potential candidate for the treatment of cancer and inflammatory diseases.
Eigenschaften
IUPAC Name |
N-[2-(butylcarbamoyl)phenyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-2-3-10-19-17(22)14-6-4-5-7-15(14)20-16(21)13-8-11-18-12-9-13/h4-9,11-12H,2-3,10H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADCULXWCPBHHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(butylamino)carbonyl]phenyl}isonicotinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl {3-(4-methoxyphenyl)-5-[4-(4-morpholinyl)benzylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B4755096.png)
![2-{4-[2-(2-chloro-5-methylphenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4755100.png)
![3-({[3-(ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4755107.png)
![1-(2,5-dimethoxyphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4755119.png)
![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2,4-dichlorophenyl)butanamide](/img/structure/B4755125.png)
![methyl 3-(8-allyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)propanoate](/img/structure/B4755129.png)
![1-(2-methylbenzyl)-4-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)piperazine](/img/structure/B4755144.png)


![N-[2-(2-benzylphenoxy)ethyl]-N'-(2,4-dimethylphenyl)thiourea](/img/structure/B4755159.png)

![5-{[3-(4-ethylphenoxy)propyl]thio}-4H-1,2,4-triazol-3-amine](/img/structure/B4755193.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4755199.png)
![2-(4-{2-[(4-isobutylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B4755208.png)